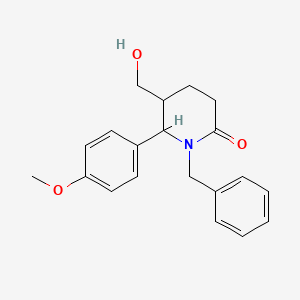

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-24-18-10-7-16(8-11-18)20-17(14-22)9-12-19(23)21(20)13-15-5-3-2-4-6-15/h2-8,10-11,17,20,22H,9,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIROWYMGBONMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of Piperidinone Core

The piperidinone core is synthesized by cyclization reactions involving amines and ketones. For example:

- A substituted amine reacts with a diketone or ketoester under acidic or basic conditions to form the piperidinone ring structure.

Step 2: Introduction of Benzyl Group

The benzyl group is introduced via N-alkylation using benzyl halides (e.g., benzyl bromide or benzyl chloride). This step typically employs a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Step 3: Hydroxymethyl Substitution

Hydroxymethyl substitution at the piperidine ring is achieved using formaldehyde or paraformaldehyde under reductive conditions. Catalysts such as sodium borohydride or palladium on carbon may be used to control this reaction.

Step 4: Methoxyphenyl Group Addition

The methoxyphenyl group is incorporated through electrophilic aromatic substitution or coupling reactions using methoxybenzene derivatives. This step often requires the use of activating agents like trifluoroacetic acid or Lewis acids (e.g., aluminum chloride).

Reaction Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Piperidinone Formation | Amine + diketone/ketoester | Acidic/basic catalyst, reflux | Formation of piperidinone core |

| Benzylation | Benzyl halide + base | Solvent (DMF, THF), mild heating | Introduction of benzyl group |

| Hydroxymethyl Substitution | Formaldehyde + reducing agent | Solvent (ethanol), room temperature | Hydroxymethyl group addition |

| Methoxyphenyl Addition | Methoxybenzene derivative | Activating agent, reflux | Methoxyphenyl group incorporation |

Purification Techniques

After synthesis, purification steps are required to isolate the target compound:

- Crystallization: Used to purify solid intermediates.

- Chromatography: Techniques such as column chromatography or preparative HPLC are employed for final purification.

- Recrystallization: Solvents like ethanol or methanol are used for recrystallizing the compound.

Analytical Validation

The synthesized compound is validated using:

- Spectroscopic Techniques: NMR and IR spectroscopy confirm structural integrity.

- Mass Spectrometry: Ensures accurate molecular weight.

- Elemental Analysis: Verifies purity and composition.

Challenges in Synthesis

Some key challenges include:

- Selectivity during hydroxymethyl substitution.

- Avoiding overreaction during benzylation.

- Managing steric hindrance when introducing bulky groups like methoxyphenyl.

Analyse Chemischer Reaktionen

Reduction of the Piperidin-2-one Core

The ketone group in the piperidin-2-one core undergoes selective reduction under mild conditions. Sodium borohydride (NaBH₄) in methanol is a common reagent for converting the carbonyl group to a secondary alcohol.

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the hydroxymethyl or benzyl groups .

-

LiAlH₄ may over-reduce the system if not carefully controlled .

Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in nucleophilic aromatic substitution (NAS) under alkaline conditions.

Key Observations :

-

Demethylation of the methoxy group to a hydroxyl group occurs under strong bases .

-

Catalytic hydrogenation replaces methoxy with methyl in the presence of H₂ and Pd-C .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes esterification, etherification, or oxidation, depending on reagents.

Reaction Scope :

-

Mitsunobu conditions (DIAD/PPh₃) enable ether formation with phenolic substrates .

-

Acetic anhydride acylates the hydroxymethyl group to form esters .

Cross-Coupling and Other Reactions

The benzyl group at the 1-position can be modified via hydrogenolysis or alkylation.

Applications :

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological processes and interactions at the molecular level.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one can be contextualized by comparing it to analogous piperidin-2-one derivatives (see Table 1). Key differences in substituents, molecular weight, and physicochemical properties are discussed below.

Table 1: Structural Comparison of Piperidin-2-one Derivatives

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|---|

| Target Compound | 937604-02-9 | Benzyl, 4-methoxyphenyl | 325.41 | Reference compound |

| 6-(Hydroxymethyl)piperidin-2-one | 174419-15-9 | None | 143.17 | Lacks aromatic substituents |

| (R)-6-(Hydroxymethyl)piperidin-2-one | 213532-95-7 | None (R-enantiomer) | 143.17 | Stereospecific configuration |

| 1-Benzyl-5-(hydroxymethyl)piperidin-2-one | 744212-68-8 | Benzyl | 233.29 | Missing 4-methoxyphenyl group |

| 6-(Hydroxymethyl)-1-methylpiperidin-2-one | 20845-30-1 | Methyl | 157.21 | Smaller alkyl substituent |

Electronic and Solubility Properties

- 4-Methoxyphenyl vs. Benzyl/Methyl Groups: The electron-donating methoxy group in the target compound enhances π-electron delocalization compared to analogs lacking this substituent (e.g., 744212-68-8).

- Hydroxymethyl Position : The hydroxymethyl group at position 5 may engage in hydrogen bonding, distinguishing it from 6-hydroxymethyl derivatives (e.g., 174419-15-9), where the hydroxymethyl is at position 5. This positional difference could alter steric interactions and reactivity .

Stability and Reactivity

- Resistance to Degradation : Unlike pyrrole-2-carbaldehyde analogs (e.g., 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde), which degrade under reduction conditions (e.g., Zn/HCl), the piperidin-2-one core of the target compound likely offers greater stability due to its saturated ring and reduced electrophilicity .

Biologische Aktivität

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is a synthetic organic compound belonging to the piperidine class. Its unique structure, characterized by the presence of a benzyl group, a hydroxymethyl group, and a methoxyphenyl group, positions it as an interesting candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 325.40152 g/mol

- CAS Number : 937604-02-9

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 325.40152 g/mol |

| CAS Number | 937604-02-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to alterations in cellular processes. Research indicates that this compound can act as a reversible inhibitor for certain biological pathways, similar to other compounds in its class .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-Benzyl-4-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one | Hydroxymethyl group at position 4 | Moderate inhibition of cancer cell proliferation |

| 1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one | Chlorine substituent on phenyl ring | Enhanced antiproliferative activity against breast cancer cells |

Anticancer Properties

Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this piperidine have shown IC values ranging from 19.9 to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cell lines (COV318 and OVCAR-3) .

Immunomodulatory Effects

In addition to anticancer properties, this compound has been explored for its potential immunomodulatory effects. A series of related compounds have demonstrated good activity in enhancing lymphocyte responses in vitro, suggesting a role in modulating immune functions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar piperidine derivatives indicate that they possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as hydroxymethyl and methoxy enhances their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of several benzoylpiperidine derivatives, including those structurally similar to this compound. The findings revealed that modifications in the substituents significantly influenced the IC values, with some compounds achieving values as low as 19 nM against specific cancer cell lines .

Immunomodulation Research

Research conducted on a series of benzoylphenylpiperidines highlighted their potential as immunomodulators. The study indicated that specific structural features were crucial for their activity, paving the way for further development in therapeutic applications targeting immune responses .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Ullmann Coupling : Reaction of piperidin-2-one derivatives with aryl halides using CuI and KCO at 130°C for 24 hours .

- Chromatographic Purification : Post-synthesis purification via silica gel chromatography with solvents like DCM:MeOH (99:1), yielding ~55% isolated product .

- One-Pot Synthesis : Combining aromatic aldehydes, nitromethane, and malonates under catalytic conditions to form substituted piperidinones .

- Table 1 : Summary of Synthetic Methods

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, KCO, 130°C, 24h | N/A | |

| Silica Gel Chromatography | DCM:MeOH (99:1) | 55% | |

| One-Pot Synthesis | Aldehydes, nitromethane, malonates | Varies |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and substituent positions (e.g., benzyl and methoxyphenyl groups) .

- HPLC Analysis : Retention times (e.g., 13.036 min at 254 nm) and peak area percentages (>95%) validate purity .

- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 68.21% vs. 67.89%) highlight the need for cross-validation .

Q. What is the pharmacological significance of the piperidin-2-one scaffold in this compound?

- Methodological Answer : Piperidine rings are prevalent in bioactive molecules due to their conformational flexibility and ability to interact with enzyme active sites. The 4-piperidone moiety serves as a synthetic intermediate for alkaloids and therapeutic agents, enabling modifications for target-specific activity .

Advanced Research Questions

Q. How can conflicting elemental analysis data during characterization be resolved?

- Methodological Answer : Discrepancies (e.g., C: 68.21% calculated vs. 67.89% observed) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

- Repeat Synthesis : Ensure reaction completion and purity via TLC monitoring.

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography for validation .

Q. What reaction conditions optimize the Ullmann coupling step for this compound?

- Methodological Answer : Key parameters include:

- Catalyst Loading : CuI (10 mol%) enhances coupling efficiency.

- Base Selection : KCO outperforms weaker bases in deprotonating intermediates.

- Temperature/Time : Prolonged heating (24–48 hours) at 130°C improves yield but risks decomposition .

Q. How does the stereochemistry of substituents influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize enantiomers (e.g., rac-5R,6S vs. 5S,6R) and test against target receptors (e.g., kinases, GPCRs).

- Computational Modeling : Density Functional Theory (DFT) predicts steric and electronic effects of hydroxymethyl and benzyl groups on binding affinity .

Q. What analytical methods are suitable for detecting trace impurities in the compound?

- Methodological Answer :

- LC-MS/MS : Identifies impurities at ppm levels using fragmentation patterns.

- Ion Chromatography : Detects residual solvents (e.g., DCM, MeOH) per ICH guidelines .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in pharmacological screening results?

- Methodological Answer :

- Assay Replication : Repeat assays under standardized conditions (pH 6.5 buffer, controlled temperature) .

- Negative Controls : Rule out false positives from assay interference (e.g., fluorescence quenching by the methoxyphenyl group).

Tables of Key Findings

Table 2 : Analytical Techniques for Quality Control

Table 3 : Biological Relevance of Structural Motifs

| Motif | Role in Bioactivity | Example Target | Reference |

|---|---|---|---|

| Piperidin-2-one | Conformational flexibility | Enzymatic active sites | |

| 4-Methoxyphenyl | Hydrogen bonding/π-π interactions | Aromatic receptor pockets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.